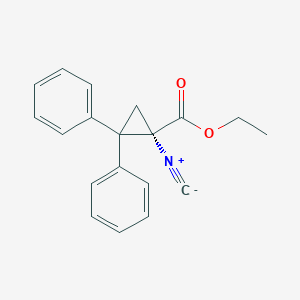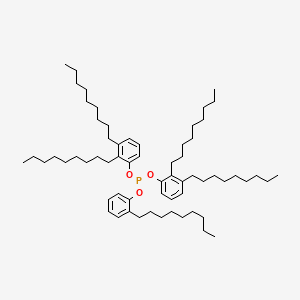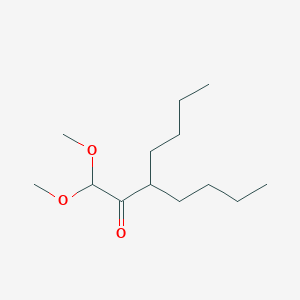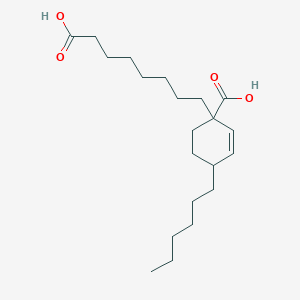
1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid is an organic compound that belongs to the class of cyclohexene carboxylic acids This compound is characterized by a cyclohexene ring substituted with a carboxyheptyl group and a hexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of oleic acid with riboflavin and ferrous ions under UVA irradiation. This reaction leads to the formation of 7-carboxyheptyl radicals, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound to study radical formation and reaction mechanisms.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting radical formation and oxidative stress.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid involves its ability to form radicals under specific conditions. For example, the compound can form 7-carboxyheptyl radicals in the presence of riboflavin and ferrous ions under UVA irradiation . These radicals can then participate in various chemical reactions, leading to the formation of different products. The compound’s interaction with singlet oxygen and its ability to quench excited states of flavin mononucleotide are also key aspects of its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(1-Imidazolyl)heptanoic acid:
Caffeic acid: Known for its ability to inhibit the formation of 7-carboxyheptyl radicals from oleic acid under specific conditions.
Uniqueness
1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid is unique due to its specific chemical structure, which includes a cyclohexene ring with both a carboxyheptyl and a hexyl group. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
64727-90-8 |
|---|---|
Formule moléculaire |
C21H36O4 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
1-(7-carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-8-11-18-13-16-21(17-14-18,20(24)25)15-10-7-5-6-9-12-19(22)23/h13,16,18H,2-12,14-15,17H2,1H3,(H,22,23)(H,24,25) |
Clé InChI |
HWKXJCGXLRAEFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CCC(C=C1)(CCCCCCCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


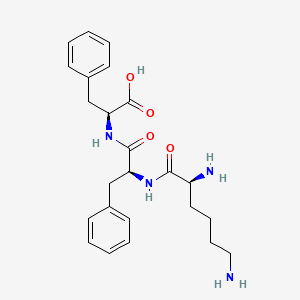
![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)

![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)




